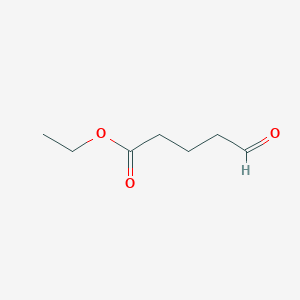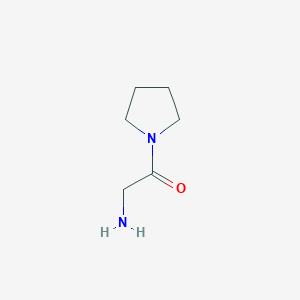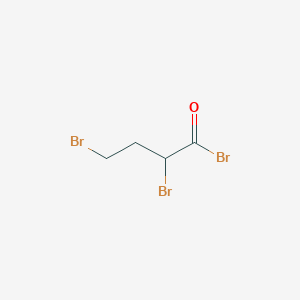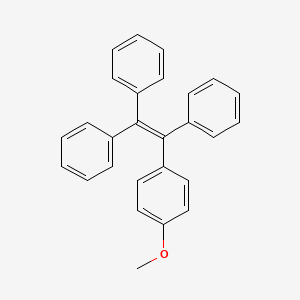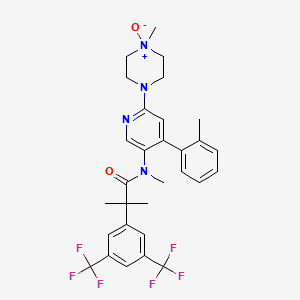
ネツピタント N-オキシド
概要
説明
ネツピタント N-オキシドは、神経キニン 1 受容体拮抗薬であるネツピタントの代謝産物です。 ネツピタントは、主にパロノセトロンと組み合わせて、化学療法による急性および遅発性嘔吐および悪心を予防するために使用されます 。 ネツピタント N-オキシドは、シトクロム P450 アイソフォーム CYP3A4 によってネツピタントから形成されます .
科学的研究の応用
Netupitant N-oxide is used in various scientific research applications, including:
作用機序
ネツピタント N-オキシドは、中枢神経系におけるヒトのサブスタンスP/神経キニン 1 受容体の活性を結合して阻害することにより、その効果を発揮します 。 この阻害は、嘔吐の誘導に関与する内因性タキキニン神経ペプチドサブスタンスPの結合を防ぎます 。 分子標的は神経キニン 1 受容体であり、関与する経路はイノシトールリン酸シグナル伝達経路です .
類似化合物の比較
ネツピタント N-オキシドは、デスメチルネツピタントやヒドロキシネツピタントなど、ネツピタントの他の代謝産物と似ています 。 それは、その特定の結合親和性と代謝経路において独自です。 その他の類似化合物には次のものがあります。
アプレピタント: 同様の治療目的で使用される別の神経キニン 1 受容体拮抗薬.
フォスネツピタント: 静脈内製剤で使用されるネツピタントのプロドラッグ.
ネツピタント N-オキシドは、CYP3A4 経路を通じたその特定の形成と、その独自の薬物動態特性のために際立っています .
生化学分析
Biochemical Properties
Netupitant N-Oxide, as a metabolite of Netupitant, may share similar biochemical properties with its parent compound. Netupitant is known to interact with the neurokinin 1 (NK1) receptor, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic agent .
Cellular Effects
The cellular effects of Netupitant N-Oxide are likely to be similar to those of Netupitant. Netupitant acts on the NK1 receptors in the central nervous system, inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Mechanism
The molecular mechanism of action of Netupitant N-Oxide is expected to be similar to that of Netupitant. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Dosage Effects in Animal Models
Studies on Netupitant have shown that it inhibits bladder contraction frequency in a dose-dependent manner in guinea-pigs .
Metabolic Pathways
Netupitant N-Oxide is a major metabolite of Netupitant. The metabolism of Netupitant is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .
Transport and Distribution
Netupitant is known to have a large volume of distribution, indicating wide distribution .
準備方法
ネツピタント N-オキシドは、ネツピタントの酸化によって合成できます。 この酸化のための一般的な試薬には、さまざまな触媒の存在下での過酸化水素、過炭酸ナトリウム、過ホウ酸ナトリウムが含まれます 。 工業生産方法は、多くの場合、充填層マイクロリアクターでチタンシリカルファイトなどの触媒を使用した連続フロープロセスを伴います .
化学反応の分析
ネツピタント N-オキシドは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下でさらに酸化することができます。
還元: それは還元的条件下でネツピタントに戻すことができます。
置換: 特に窒素原子と酸素原子で、さまざまな置換反応が起こる可能性があります。
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素と、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、デスメチルネツピタントとヒドロキシネツピタントが含まれます .
科学研究への応用
ネツピタント N-オキシドは、次のものを含むさまざまな科学研究に利用されています。
類似化合物との比較
Netupitant N-oxide is similar to other metabolites of netupitant, such as desmethyl-netupitant and hydroxy-netupitant . it is unique in its specific binding affinity and metabolic pathway. Other similar compounds include:
Aprepitant: Another neurokinin 1 receptor antagonist used for similar therapeutic purposes.
Fosnetupitant: A prodrug of netupitant used in intravenous formulations.
Netupitant N-oxide stands out due to its specific formation through the CYP3A4 pathway and its unique pharmacokinetic properties .
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910808-11-6 | |
| Record name | RO-0713001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0713001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)
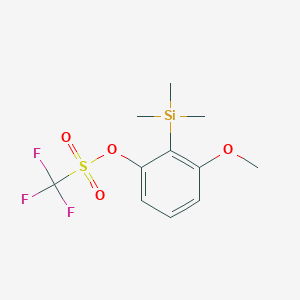

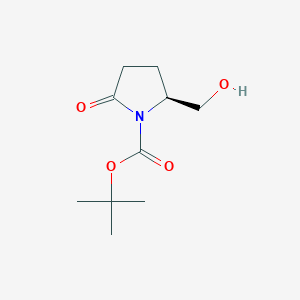
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)



